molecular formula C16H18O4 B5000228 4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No. B5000228
M. Wt: 274.31 g/mol
InChI Key: WBOTUCRACCCYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as Warfarin, which is a widely used anticoagulant medication. Warfarin is used to prevent and treat blood clots in various medical conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation. In addition to its clinical use, Warfarin has also been used in scientific research for its unique properties and mechanism of action.

Mechanism of Action

Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. These factors are essential for the formation of blood clots. Warfarin prevents the activation of vitamin K, which is required for the synthesis of these clotting factors. This leads to a decrease in the production of clotting factors and a decrease in the ability of the blood to clot.
Biochemical and physiological effects:
Warfarin has several biochemical and physiological effects. It prolongs the time it takes for the blood to clot, which is measured by the prothrombin time. Warfarin also affects the levels of vitamin K-dependent clotting factors in the blood. In addition, Warfarin can cause bleeding, which is a common side effect of anticoagulant therapy.

Advantages and Limitations for Lab Experiments

Warfarin has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, Warfarin has some limitations for use in lab experiments. It can cause bleeding, which can be a confounding factor in studies investigating the effects of anticoagulants on thrombosis and hemostasis. In addition, Warfarin has a narrow therapeutic window, which can make it difficult to achieve the desired level of anticoagulation.

Future Directions

There are several future directions for research involving Warfarin. One area of research is the development of new anticoagulants with fewer side effects than Warfarin. Another area of research is the investigation of the effects of Warfarin on vitamin K-dependent proteins other than clotting factors. Finally, there is a need for further research to investigate the effects of Warfarin on thrombosis and hemostasis in different patient populations, such as those with renal impairment or liver disease.

Synthesis Methods

The synthesis of Warfarin involves several steps, starting with the condensation of salicylaldehyde with ethyl acetoacetate to form 4-hydroxy-3-coumarinyl-2-butenone. This compound is then reacted with methyl iodide to form 4-methoxy-3-coumarinyl-2-butenone. The final step involves the reaction of 4-methoxy-3-coumarinyl-2-butenone with 4-hydroxycoumarin in the presence of a base to yield Warfarin.

Scientific Research Applications

Warfarin has been extensively used in scientific research for its anticoagulant properties. It has been used in studies to investigate the effects of anticoagulants on thrombosis and hemostasis. Warfarin has also been used in studies to investigate the role of vitamin K in coagulation and the effects of Warfarin on vitamin K-dependent proteins.

properties

IUPAC Name

4-ethyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-5-12-8-15(18)20-16-9(2)14(7-6-13(12)16)19-11(4)10(3)17/h6-8,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOTUCRACCCYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.